![molecular formula C12H13N3O3S B14285879 {2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol CAS No. 114772-20-2](/img/structure/B14285879.png)
{2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol is a complex organic compound characterized by the presence of a methylsulfanyl group, a nitrophenyl group, and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the nitrophenyl group: This step involves the nitration of a suitable aromatic precursor, followed by its attachment to the imidazole ring via a Friedel-Crafts alkylation reaction.
Addition of the methylsulfanyl group: This can be done through a nucleophilic substitution reaction using a methylthiol reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
{2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alcohols, acids, or alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Esters, ethers.
Wissenschaftliche Forschungsanwendungen
{2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of {2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can interact with metal ions or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2-nitrophenol: Shares the nitrophenyl group but lacks the imidazole ring and methylsulfanyl group.
4-(Methylsulfanyl)-N-[(2-nitrophenyl)methyl]aniline: Contains both the methylsulfanyl and nitrophenyl groups but differs in the core structure.
Uniqueness
{2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol is unique due to the combination of its functional groups and the presence of the imidazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
114772-20-2 |
|---|---|
Molekularformel |
C12H13N3O3S |
Molekulargewicht |
279.32 g/mol |
IUPAC-Name |
[2-methylsulfanyl-3-[(4-nitrophenyl)methyl]imidazol-4-yl]methanol |
InChI |
InChI=1S/C12H13N3O3S/c1-19-12-13-6-11(8-16)14(12)7-9-2-4-10(5-3-9)15(17)18/h2-6,16H,7-8H2,1H3 |
InChI-Schlüssel |
SIZHGDPUAVDLGP-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC=C(N1CC2=CC=C(C=C2)[N+](=O)[O-])CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14285796.png)
![1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]-](/img/structure/B14285797.png)
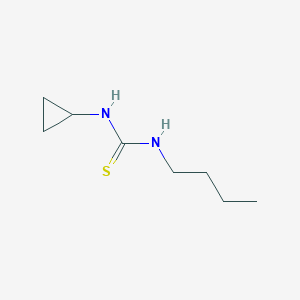
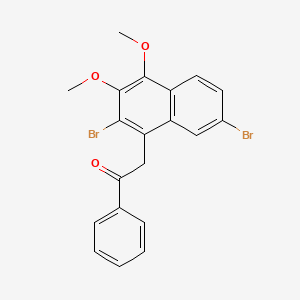

![2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine](/img/structure/B14285823.png)
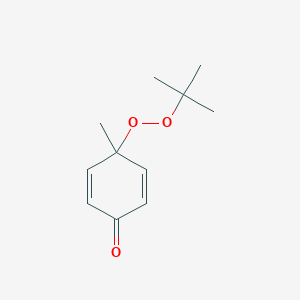
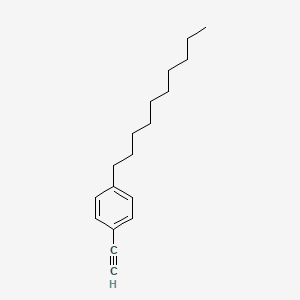
![Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate](/img/structure/B14285835.png)
![1-(4-Butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14285837.png)
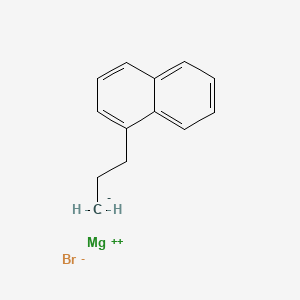
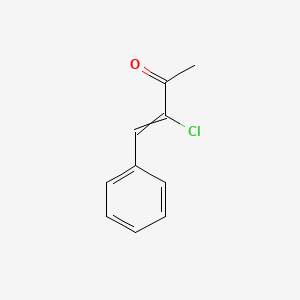

![tert-Butyltris[(pent-4-yn-1-yl)oxy]silane](/img/structure/B14285865.png)
